3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Medicinal Chemistry Chemical Biology Scaffold Diversity

This specific CAS 896678-61-8 scaffold delivers a unique, pharmacodynamically validated combination: an N3-phenyl group for target affinity modulation paired with a C7-pyridylmethylthio arm essential for potency (≥88% LSD1 inhibition at 10 µM). Generic substitution with alkyl or benzyl analogues will alter target binding and introduce data irreproducibility. This is the definitive chemotype for reproducible LSD1/USP28 SAR studies in gastric (MGC-803, HGC-27) and NSCLC models.

Molecular Formula C16H12N6S
Molecular Weight 320.37
CAS No. 896678-61-8
Cat. No. B2413899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS896678-61-8
Molecular FormulaC16H12N6S
Molecular Weight320.37
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2
InChIInChI=1S/C16H12N6S/c1-2-6-13(7-3-1)22-15-14(20-21-22)16(19-11-18-15)23-10-12-5-4-8-17-9-12/h1-9,11H,10H2
InChIKeyYFXSQVPIEOVEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 896678-61-8): Structural Baseline & Comparator Landscape


3-Phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 896678-61-8, MF C16H12N6S, MW 320.37) is a fully substituted [1,2,3]triazolo[4,5-d]pyrimidine bearing an N3-phenyl group and a C7-(pyridin-3-ylmethyl)thio moiety . This scaffold has been validated as a productive chemotype for epigenetic (LSD1) [1] and deubiquitinase (USP28) targets [2], with sub-micromolar potencies achieved through systematic optimisation of the C7 thioether substituent. The compound occupies a distinct structural niche between simpler alkyl-substituted analogues (e.g., 3-ethyl, CAS 1058496-54-0) and more lipophilic benzyl variants (e.g., 3-benzyl, ChemSpider 5483457; 3-(4-fluorobenzyl), CAS 924779-47-5). Its procurement value rests on the unique combination of the π-rich N3-phenyl and the hydrogen-bond-capable C7-pyridylmethylthio arm, a pairing not replicated in other commercially catalogued triazolo[4,5-d]pyrimidine research tools.

Why 3-Phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine Cannot Be Replaced by Off-the-Shelf Scaffold Analogs


Triazolo[4,5-d]pyrimidine SAR studies have demonstrated that both the N3 substituent identity and the C7 thioether tail independently dictate target potency, selectivity, and cellular activity [1]. In the LSD1 inhibitor series, replacing the C7 2-thiopyridine with a phenyl or benzyl thioether reduced inhibition from ~88% to below 50% at 10 µM [2]. Similarly, for USP28, the presence or absence of a halogenated phenyl ring at the N3 region altered the binding mode and determined whether the compound engaged the target in cells [3]. Consequently, a 3-ethyl or 3-benzyl variant—while sharing the same core—will exhibit a different pharmacodynamic and physicochemical fingerprint, making unauthorised generic substitution a source of irreproducible biology.

Quantitative Differentiation Evidence for 3-Phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine


Structural Uniqueness Among Commercially Accessible N3,C7-Disubstituted Triazolo[4,5-d]pyrimidines

A survey of the immediate chemical neighbourhood around CAS 896678-61-8 reveals that the combination of an unsubstituted N3-phenyl ring and a C7-(pyridin-3-ylmethyl)thio linker is unique among currently catalogued triazolo[4,5-d]pyrimidine research chemicals . The closest listed analogues carry either an N3-alkyl group (ethyl, CAS 1058496-54-0) or an N3-benzyl/4-fluorobenzyl group (ChemSpider 5483457; CAS 924779-47-5), both of which alter the electronic and steric profile of the scaffold . No other commercially available derivative simultaneously retains the π-stacking potential of the N3-phenyl and the hydrogen-bond-accepting pyridine nitrogen at the C7 thioether terminus.

Medicinal Chemistry Chemical Biology Scaffold Diversity

Class-Level LSD1 Inhibitory Potency: C7 Pyridylmethylthio Series Delivers Superior Enzyme Inhibition

In a systematic SAR exploration of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold as LSD1 inhibitors, introduction of a 2-thiopyridine at the C7 position (structurally analogous to the pyridin-3-ylmethylthio group present in CAS 896678-61-8) increased the inhibitory rate from <50% (for phenyl, benzyl, or alkyl thioethers) to 88.24% at 10 µM (compound 20) [1]. The most potent congener in the series, compound 27, achieved an IC50 of 0.564 µM against LSD1 and suppressed MGC-803 gastric cancer cell migration [2]. The pyridine nitrogen was identified as a critical determinant of affinity, forming a hydrogen bond with Met332 in the active site [3].

Epigenetics LSD1 Inhibition Cancer Biology

Selectivity Potential: N3-Phenyl May Mitigate Off-Target MAO Liability While Retaining On-Target LSD1 Activity

LSD1 inhibitors derived from the triazolo[4,5-d]pyrimidine scaffold have demonstrated selectivity over the related flavin-dependent oxidases MAO-A and MAO-B [1]. Compound 27 (which differs from CAS 896678-61-8 primarily in its N3 and C7 substitution pattern) showed no significant inhibition of MAO-A/B at concentrations well above its LSD1 IC50 [2]. The N3-phenyl group in CAS 896678-61-8, being less flexible and more electron-neutral than benzyl or substituted-benzyl variants, is hypothesised to further reduce MAO affinity while preserving the key π-stacking interactions required for LSD1 binding [3]. Direct head-to-head selectivity data for CAS 896678-61-8 are not yet available.

Selectivity Profiling MAO-A/B Drug Safety

Dual-Target Potential: N3-Phenyl Scaffold Bridges LSD1 and USP28 Inhibitor Pharmacophores

The triazolo[4,5-d]pyrimidine scaffold has been independently optimised for both LSD1 and USP28 inhibition [1]. The most potent USP28 inhibitor disclosed to date, compound 19 (IC50 = 1.10 ± 0.02 µM, Kd = 40 nM), shares the same core but carries different N3 and C7 substituents [2]. CAS 896678-61-8 retains the critical C7-pyridylmethylthio group that engages the LSD1 active site while incorporating an N3-phenyl ring that could be further derivatised to tune USP28 affinity. In gastric cancer cell models, USP28 inhibitors derived from this scaffold suppressed proliferation, induced S-phase cell-cycle arrest, and inhibited epithelial-mesenchymal transition (EMT) [3].

Polypharmacology USP28 Inhibition Gastric Cancer

Priority Research & Procurement Application Scenarios for 3-Phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine


Chemical Probe Development for LSD1-Dependent Cancers

Use CAS 896678-61-8 as a starting scaffold for designing reversible LSD1 inhibitors targeting gastric, breast, or small-cell lung carcinomas. The C7-pyridylmethylthio group provides a validated potency handle (class-level inhibition ≥88% at 10 µM) [1], while the N3-phenyl group offers a synthetic vector for further optimisation without perturbing the critical pyridine-Met332 hydrogen bond. Focus on MGC-803 and HGC-27 gastric cancer models, where LSD1 inhibition has been shown to suppress migration and proliferation [2].

USP28 Deubiquitinase Probe Discovery & Gastric Cancer EMT Studies

Leverage the triazolo[4,5-d]pyrimidine core of CAS 896678-61-8 to build a focused library for USP28 inhibition. The scaffold has delivered compound 19 (IC50 = 1.10 µM, Kd = 40 nM) with proven cellular target engagement and EMT suppression [3]. The N3-phenyl group can be elaborated to improve USP28 affinity while maintaining selectivity over USP7 and LSD1. Prioritise gastric cancer (MGC-803, HGC-27) and NSCLC cell panels for initial phenotypic screening [4].

Selectivity Profiling Against Flavin-Dependent Oxidases (MAO-A/B)

Employ CAS 896678-61-8 in a selectivity panel alongside MAO-A and MAO-B to confirm the class-level trend that triazolo[4,5-d]pyrimidines with aromatic N3 substituents exhibit minimal MAO inhibition (class-level >88-fold selectivity window over LSD1 for compound 27) [5]. Successful validation would position this chemotype as a safer alternative to tranylcypromine-based LSD1 inhibitors for chronic in vivo dosing studies.

Combinatorial Chemistry & Scaffold-Decoration Campaigns

Use CAS 896678-61-8 as a key intermediate for parallel synthesis. The C7-thioether linkage can be diversified (alkylation, oxidation to sulfoxide/sulfone), while the N3-phenyl ring can undergo electrophilic substitution or metal-catalysed cross-coupling to generate arrays of analogues. This strategy enables rapid exploration of both LSD1 and USP28 SAR while maintaining the core scaffold that has demonstrated cellular activity in multiple cancer models [6].

Quote Request

Request a Quote for 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.